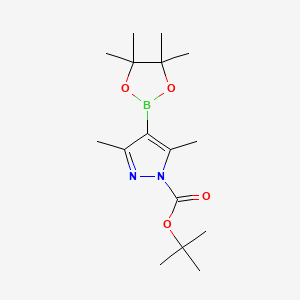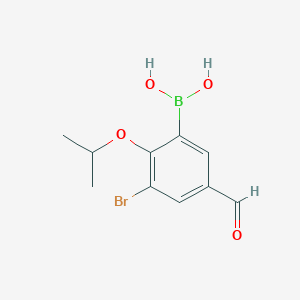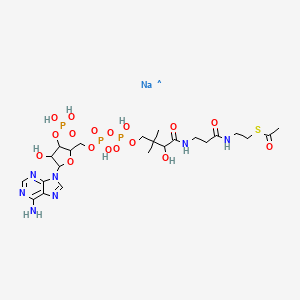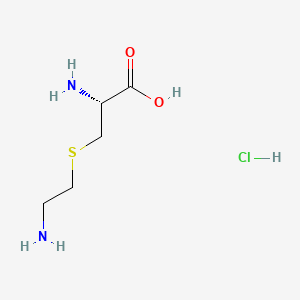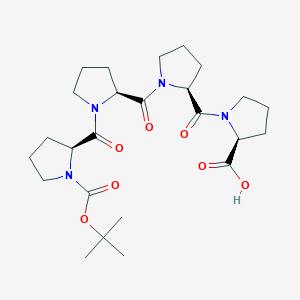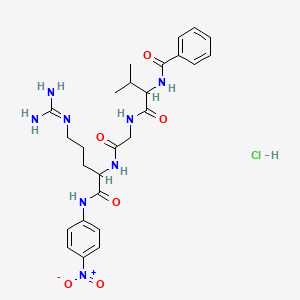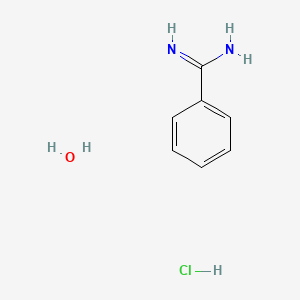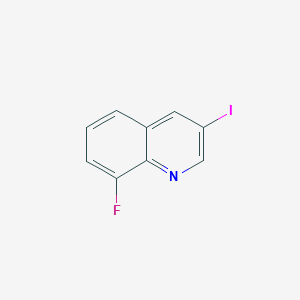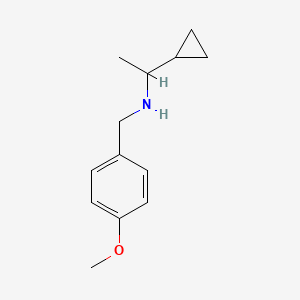
2-Bromo-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Bromo-N-(2-furylmethyl)acetamide is a brominated acetamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated acetamides and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated acetamide derivatives can be achieved through various methods. For instance, the dibromohydration of N-(2-alkynylaryl)acetamide is described, which involves the use of KBr/K2S2O8 and proceeds under mild conditions without metal catalysis . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of brominated acetamides can be complex, with various substituents affecting the overall conformation. For example, in the case of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the benzene rings and the acetamide unit is significant, which can influence the compound's reactivity and interactions . Similarly, the structure of this compound would be expected to have specific conformational characteristics influenced by the furylmethyl group.
Chemical Reactions Analysis
Brominated acetamides can undergo a range of chemical reactions. The anionoid substitution reaction of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the reactivity of the bromine atom in such compounds towards nucleophilic reagents . This suggests that this compound could also be reactive towards nucleophiles, potentially allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetamides can be deduced from their molecular structure and the presence of specific functional groups. For instance, the presence of bromine can increase the density and molecular weight of the compound. The acetamide group can engage in hydrogen bonding, which can affect the compound's solubility and boiling point . The spectroscopic features of similar compounds, such as N-(3-acetyl-2-thienyl)-2-bromoacetamide, have been characterized, providing detailed data that could be relevant to understanding the properties of this compound .
Scientific Research Applications
Alzheimer's Disease Research
A study synthesized a series of multifunctional amides, including derivatives of 2-bromo-N-(2-furylmethyl)acetamide, to explore their potential as therapeutic agents for Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, with one particular derivative (7e) showing promising activity against acetyl and butyrylcholinesterase enzymes, key targets in Alzheimer's disease treatment. The study highlights the potential of these compounds as templates for new drug development against Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Applications
Research on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives revealed the formation of various compounds with significant antimicrobial activity. Some synthesized compounds, particularly 12a and 14a, exhibited high activity against most microbial strains. This suggests the potential use of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antidepressant and Anticonvulsant Activities
A study synthesized 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives and evaluated their antidepressant and anticonvulsant activities. Some derivatives significantly reduced the duration of immobility in mice, suggesting potential antidepressant effects. Additionally, several compounds showed protective effects against pentylenetetrazole-induced seizures, indicating anticonvulsant properties (Xie et al., 2013).
Anti-HIV Drug Research
Density functional theory studies on acetamide derivatives, including those with bromo substitutions, investigated their potential as anti-HIV drugs. The local molecular properties of these derivatives suggest that bromophenyl and nitrophenyl substitutions could enhance their potency as anti-HIV agents (Oftadeh et al., 2013).
properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXODYBCGBCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586390 |
Source


|
| Record name | 2-Bromo-N-[(furan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89791-75-3 |
Source


|
| Record name | 2-Bromo-N-[(furan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
